

Improving solubility of Morpholine-4-carboximidamide hydrobromide for experiments

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Compound of Interest

Compound Name: *Morpholine-4-carboximidamide
Hydrobromide*

Cat. No.: *B128917*

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Technical Support Center: Morpholine-4-carboximidamide Hydrobromide

Welcome to the technical support center for **Morpholine-4-carboximidamide hydrobromide**. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate the smooth execution of your research.

Frequently Asked Questions (FAQs)

Q1: What is **Morpholine-4-carboximidamide hydrobromide** and what are its common applications?

Morpholine-4-carboximidamide hydrobromide is a chemical compound with the molecular formula $C_5H_{12}BrN_3O$.^[1] It belongs to the morpholine class of heterocyclic organic compounds, which are widely utilized in medicinal chemistry as scaffolds in drug design due to their favorable pharmacokinetic properties.^{[2][3]} While specific applications for the hydrobromide salt are not extensively documented, morpholine derivatives, in general, are investigated for a range of bioactivities, including as anticancer, anti-inflammatory, and antimicrobial agents.^[3] The hydrochloride salt of the parent compound is noted for its high solubility and potential as an enzyme inhibitor in pharmaceutical development.^[4]

Q2: What are the basic physical and chemical properties of **Morpholine-4-carboximidamide hydrobromide**?

Based on available data, the key properties are summarized below:

Property	Value
Molecular Formula	C ₅ H ₁₂ BrN ₃ O
Molecular Weight	~210.08 g/mol [1]
Appearance	White to pale cream crystals or powder[5]
CAS Number	157415-17-3[6]

Q3: In which solvents is **Morpholine-4-carboximidamide hydrobromide** soluble?

Product literature consistently indicates that **Morpholine-4-carboximidamide hydrobromide** is "soluble in water".[6] However, quantitative solubility data in common laboratory solvents such as DMSO and ethanol is not readily available. For experimental purposes, it is recommended to start with water as the solvent. If organic solvents are required, small-scale solubility tests should be performed to determine suitable concentrations. The hydrochloride salt of the parent compound is reported to have high solubility in water.[4]

Q4: How should I prepare a stock solution of **Morpholine-4-carboximidamide hydrobromide**?

A general protocol for preparing a stock solution is provided below. It is crucial to adapt this protocol based on your specific experimental needs and to perform small-scale tests first.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

Objective: To prepare a sterile, aqueous stock solution of **Morpholine-4-carboximidamide hydrobromide**.

Materials:

- **Morpholine-4-carboximidamide hydrobromide** powder
- Sterile, nuclease-free water
- Sterile conical tubes (e.g., 15 mL or 50 mL)
- Calibrated analytical balance
- Vortex mixer
- Sterile syringe filters (0.22 μm)

Procedure:

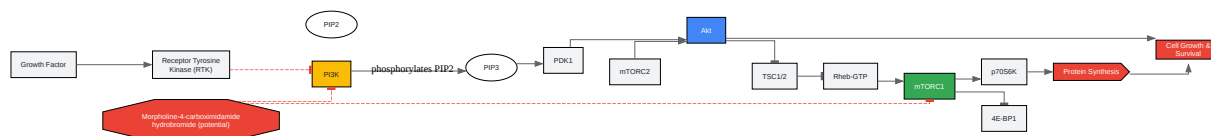
- **Weighing:** In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of **Morpholine-4-carboximidamide hydrobromide** powder and transfer it to a sterile conical tube.
- **Dissolution:** Add a portion of the sterile water to the tube. Vortex the solution vigorously to aid dissolution. Gentle warming (e.g., in a 37°C water bath) may be applied if the compound does not readily dissolve, but the solution should be cooled to room temperature before final volume adjustment.
- **Volume Adjustment:** Once the powder is completely dissolved, add sterile water to reach the final desired concentration.
- **Sterilization:** Sterilize the stock solution by passing it through a 0.22 μm syringe filter into a new sterile tube.
- **Storage:** Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is found to be light-sensitive.

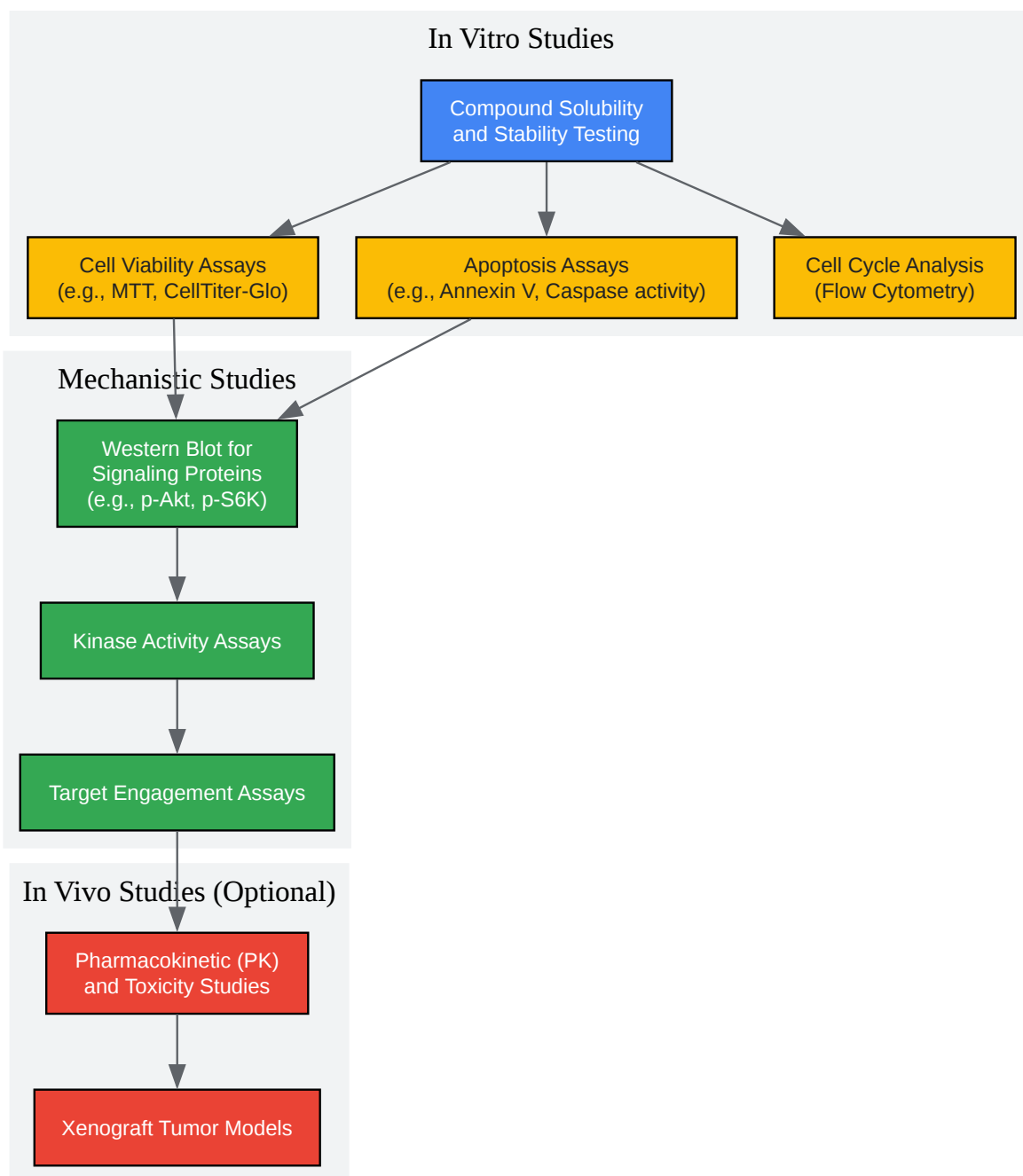
Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Precipitation upon dissolution	The concentration may be above the solubility limit in the chosen solvent.	<ul style="list-style-type: none">- Try decreasing the concentration of the solution.- Gentle warming (e.g., 37°C) and vortexing can aid dissolution. Ensure the compound is stable at the elevated temperature.- Consider preparing the stock solution in a different solvent after performing small-scale solubility tests.
Cloudiness or precipitation in media	The compound may have limited solubility in the final buffer or cell culture medium, especially at physiological pH.	<ul style="list-style-type: none">- Prepare a more concentrated stock solution in a suitable solvent (e.g., water or DMSO) and then dilute it into the final medium with vigorous mixing.- Ensure the final concentration of any organic solvent (like DMSO) is kept low (typically <0.5%) to avoid solvent-induced toxicity in cell-based assays.- Adjust the pH of the final solution if your experimental design permits, as solubility can be pH-dependent.
Inconsistent experimental results	The compound may be degrading over time or with repeated freeze-thaw cycles.	<ul style="list-style-type: none">- Prepare fresh stock solutions regularly.- Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.- Store the stock solution protected from light and at the recommended temperature.

Signaling Pathways and Experimental Workflows

While the specific mechanism of action for **Morpholine-4-carboximidamide hydrobromide** is not well-documented, compounds containing the morpholine scaffold have been identified as inhibitors of key signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway.^[7] The following diagrams illustrate a potential signaling pathway that could be investigated and a general workflow for evaluating the anticancer activity of such a compound.





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